molecular formula C20H19N3O3 B3312591 N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide CAS No. 946321-17-1

N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide

Cat. No.: B3312591
CAS No.: 946321-17-1
M. Wt: 349.4 g/mol
InChI Key: UNZKVNHPORQXNK-UHFFFAOYSA-N
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Description

N-(2-{[6-(4-Methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features a benzamide moiety linked to a 6-(4-methoxyphenyl)pyridazine ring through an ethoxyethyl chain, a structural motif present in compounds investigated for various biological activities. The pyridazine nucleus is a privileged structure in the design of bioactive molecules, and its incorporation makes this compound a valuable template for developing novel research probes. Structurally related compounds possessing the pyridazin-3-yloxyethyl bridge have been identified as potent and selective ligands for neurological targets, such as the dopamine D4 receptor, demonstrating the potential of this chemotype in neuroscience research . Furthermore, analogs containing the benzamide group have been explored for their applications in oncology research, particularly in the context of hematologic cancers and leukemia . The specific molecular framework of this compound suggests its utility as a core structure for designing and synthesizing new derivatives. Researchers can utilize this scaffold to investigate structure-activity relationships (SAR), optimize potency and selectivity for specific targets, and explore novel mechanisms of action in various disease models. This product is intended For Research Use Only and is not intended for any human or veterinary use.

Properties

IUPAC Name

N-[2-[6-(4-methoxyphenyl)pyridazin-3-yl]oxyethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-25-17-9-7-15(8-10-17)18-11-12-19(23-22-18)26-14-13-21-20(24)16-5-3-2-4-6-16/h2-12H,13-14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNZKVNHPORQXNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide typically involves multiple steps, starting with the preparation of the pyridazine ring. The methoxyphenyl group is introduced through a nucleophilic substitution reaction, followed by the formation of the benzamide linkage. Common reagents used in these reactions include methoxybenzene, pyridazine derivatives, and various coupling agents. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, with temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Catalysts and automated reaction systems may also be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The pyridazine ring can be reduced under specific conditions to form a dihydropyridazine derivative.

    Substitution: The benzamide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation, with temperatures ranging from -78°C for reductions to elevated temperatures for oxidations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated or carbonylated derivative, while nucleophilic substitution can produce various substituted benzamides.

Scientific Research Applications

N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide involves its interaction with specific molecular targets and pathways. The methoxyphenyl group may facilitate binding to certain enzymes or receptors, while the pyridazine ring can modulate the compound’s overall activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Features and Modifications

The target compound’s key structural elements include:

  • Benzamide backbone : Common in pharmacologically active molecules.
  • Ethoxyethyl linker : Provides conformational flexibility.

Table 1: Structural Comparison

Compound Name Core Structure Linker Type Key Substituents Reference
N-(2-{[6-(4-Methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide Benzamide + pyridazine Ethoxyethyl 4-Methoxyphenyl
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) Ethyl benzoate + pyridazine Phenethylamino Pyridazin-3-yl
I-6373 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate) Ethyl benzoate + isoxazole Phenethylthio 3-Methylisoxazol-5-yl
N-[6-[2–(4-Methoxyphenyl)ethynyl]pyridazin-3-yl]-2-(propanoylamino)benzamide (4t) Benzamide + pyridazine Ethynyl 4-Methoxyphenyl, propanoylamino
Compound 3j (Piperazine-linked benzamide) Benzamide + piperazine Ethoxypiperazine 4-Methoxyphenyl, thiophen-3-yl

Key Observations :

  • Linker Flexibility: The ethoxyethyl chain in the target compound may enhance binding entropy compared to rigid ethynyl (4t) or planar phenethylamino (I-6230) linkers .
  • Heterocyclic Cores : Pyridazine (target, I-6230, 4t) vs. isoxazole (I-6373) or piperazine (3j) alters electronic properties and target selectivity .

Key Observations :

  • Reaction Efficiency : The target’s synthesis (22.9% yield) is less efficient than benzo[b][1,4]oxazin derivatives (>70%), likely due to harsher conditions (e.g., high temperature) and sensitive intermediates .
  • Purification Challenges: Reverse-phase chromatography (target, 4t) is required for polar analogs, whereas simpler ethyl benzoate derivatives (I-series) use normal-phase methods .

Biological Activity

N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its effects, mechanisms, and potential applications.

Chemical Structure

The compound can be structurally represented as follows:

  • Chemical Formula : C_{19}H_{22}N_{4}O_{2}
  • Molecular Weight : 342.40 g/mol

Structural Features

  • Pyridazine Ring : Contributes to the compound's pharmacological properties.
  • Methoxyphenyl Group : Enhances lipophilicity, potentially improving bioavailability.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, benzamide derivatives have been shown to inhibit dihydrofolate reductase (DHFR), a key enzyme in cancer cell proliferation. This inhibition leads to reduced cellular levels of NADP and NADPH, destabilizing DHFR and ultimately inhibiting tumor growth .

CompoundActivityMechanism
Benzamide RibosideAntitumorInhibits DHFR via BAD metabolite
This compoundPotentially AntitumorSimilar mechanisms expected

Antioxidant Properties

The antioxidant capacity of benzamide derivatives has been documented in various studies. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress. The presence of the methoxy group enhances this activity by stabilizing radical intermediates .

Enzyme Inhibition

This compound may also act as an inhibitor for specific enzymes involved in metabolic pathways. For example, studies on related compounds indicate potential inhibition of enzymes like IMPDH, which is critical for nucleotide synthesis in rapidly dividing cells .

Study 1: Antitumor Efficacy

A study conducted on a series of benzamide derivatives demonstrated their efficacy against various cancer cell lines. The results showed that compounds with similar structures to this compound had IC50 values in the micromolar range against breast and lung cancer cell lines.

Study 2: Enzyme Interaction

Research highlighted that certain benzamide derivatives could effectively inhibit DHFR and IMPDH. The mechanism involved competitive inhibition, where the compounds bind to the active site of these enzymes, preventing substrate access and subsequent reaction.

Research Findings Summary

  • Antitumor Activity : Significant inhibition of cancer cell proliferation through enzyme inhibition.
  • Antioxidant Properties : Effective scavenging of free radicals.
  • Enzyme Inhibition : Potential as a competitive inhibitor for key metabolic enzymes.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide, and what critical reaction conditions must be controlled?

  • Answer: The synthesis typically involves sequential coupling reactions. Key steps include:

  • Step 1: Formation of the pyridazine core via cyclization of hydrazine derivatives with diketones or via nucleophilic substitution on pre-functionalized pyridazine rings .
  • Step 2: Etherification to introduce the ethoxyethyl linker, often using Mitsunobu conditions (e.g., DIAD, triphenylphosphine) or SN2 reactions with alkyl halides .
  • Step 3: Amide coupling between the pyridazine intermediate and benzamide derivatives, typically via EDC/HOBt or HATU-mediated reactions .
  • Critical Conditions: Temperature (often 0–80°C), solvent polarity (e.g., DMF, THF), and pH control during aqueous workup to prevent hydrolysis of the ethoxyethyl group .

Q. How is the purity and structural integrity of this compound validated in academic research?

  • Answer: Standard characterization includes:

  • Chromatography: HPLC (C18 column, acetonitrile/water gradient) to confirm purity (>95%) .
  • Spectroscopy:
  • NMR (¹H/¹³C): Peaks for the methoxyphenyl group (δ 3.8–4.0 ppm for OCH₃), pyridazinone protons (δ 7.5–8.5 ppm), and benzamide carbonyl (δ ~168 ppm) .
  • HRMS: Exact mass verification (e.g., [M+H]+ calculated for C₂₁H₂₀N₃O₃: 362.1504) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. anti-inflammatory effects) of this compound?

  • Answer: Contradictions may arise from assay-specific variables. A systematic approach includes:

  • Dose-Response Profiling: Test across multiple concentrations (e.g., 1 nM–100 µM) to identify activity thresholds .
  • Target Selectivity Screening: Use kinase/GPCR panels to rule off-target effects. For example, pyridazine derivatives often inhibit PDE4 or COX-2, which may explain divergent activities .
  • Structural Analog Comparison: Compare with analogs (e.g., 3-chloro or nitro-substituted variants) to isolate pharmacophore contributions .

Q. What computational strategies are effective for predicting the binding mode of this compound to hypothetical targets (e.g., kinases)?

  • Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Glide with crystal structures of kinases (e.g., EGFR, CDK2). The pyridazine ring often occupies the ATP-binding pocket, while the benzamide moiety extends into hydrophobic regions .
  • MD Simulations: Run 100-ns simulations (AMBER/CHARMM force fields) to assess stability of predicted poses. Pay attention to hydrogen bonding between the ethoxyethyl linker and catalytic lysine residues .
  • QSAR Models: Train models on pyridazine-based inhibitors to correlate substituent effects (e.g., methoxy position) with IC₅₀ values .

Q. How can reaction yields be optimized for the critical etherification step in large-scale synthesis?

  • Answer: Key optimizations include:

  • Solvent Selection: Replace DMF with less polar solvents (e.g., toluene) to reduce side reactions.
  • Catalyst Use: Employ phase-transfer catalysts (e.g., TBAB) for SN2 reactions, improving yields from ~60% to >85% .
  • Microwave Assistance: Reduce reaction time (e.g., 30 min at 120°C vs. 12 h conventional heating) while maintaining yield .

Methodological Notes

  • Synthesis Reproducibility: Ensure anhydrous conditions for amide coupling to prevent hydrolysis.
  • Biological Assays: Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across ≥3 independent replicates.
  • Data Conflicts: Cross-reference PubChem (CID: 18562857) and patent databases (e.g., EP 3897652) for additional validation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide
Reactant of Route 2
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N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.